2-Chloro Modification Confers Potent Antirhinovirus Activity Compared to Inactive 2-Unsubstituted Analogs
A direct comparison of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines against their 2-unsubstituted counterparts revealed a complete dependence on the 2-chloro substituent for antiviral activity. The 2-unsubstituted 9-benzyl-6-(dimethylamino)-9H-purines showed only weak activity, while the introduction of a 2-chloro group led to a substantial increase in potency. The most active compound, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (analog 29), achieved an IC50 of 0.08 µM against rhinovirus serotype 1B in cell culture assays .
| Evidence Dimension | Antiviral activity (IC50) against rhinovirus type 1B |
|---|---|
| Target Compound Data | IC50 = 0.08 µM for 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine |
| Comparator Or Baseline | 2-Unsubstituted 9-benzyl-6-(dimethylamino)-9H-purines exhibited weak activity (no quantitative IC50 attainable) |
| Quantified Difference | > 100-fold improvement in potency from weak to 0.08 µM |
| Conditions | Cell culture assay against rhinovirus serotype 1B |
Why This Matters
This demonstrates that the 2-chloro atom on the target compound's core scaffold is a non-negotiable pharmacophoric element for antiviral potency, directly informing SAR-driven procurement and lead optimization.
- [1] Kelley, J. L.; Linn, J. A.; Selway, J. W. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. J. Med. Chem. 1988, 31, 2001-2004. View Source
